molecular formula C12H18N2 B1266380 Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- CAS No. 57356-18-0

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-

Cat. No. B1266380
CAS RN: 57356-18-0
M. Wt: 190.28 g/mol
InChI Key: RDUONPQXZRHVKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenamine derivatives and related compounds involves several innovative approaches. For instance, new methods for the synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-Bromine/Chloride have been developed, showcasing a multi-step reaction process with varying yields (Chen & Ren, 2014). Similarly, the synthesis of benzazepine derivatives through intramolecular cyclization and subsequent chemical modifications has been reported, indicating the versatility of synthetic strategies for such compounds (Jensen & Woods, 1979).

Molecular Structure Analysis

Molecular and supramolecular structures of benzenamine derivatives have been elucidated through various spectroscopic and crystallographic techniques. Detailed studies reveal the conformational preferences and stereochemistry of these compounds, highlighting the azepine ring's boat conformation and the influence of substituents on molecular geometry (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

Chemical reactivity studies of benzenamine derivatives uncover their participation in various organic transformations. For example, the gold(I)-catalyzed intermolecular formal [2 + 5] cycloaddition for the preparation of benzofused N-heterocyclic azepine products demonstrates the compound's reactivity towards cycloaddition reactions, enabling the synthesis of complex heterocyclic structures (Iqbal & Fiksdahl, 2013).

Physical Properties Analysis

The physical properties of benzenamine derivatives, including their solubility, melting points, and crystalline forms, are crucial for their application in material science and pharmaceuticals. Studies on polymorphism and crystal engineering provide insights into the compound's stability and solubility characteristics, which are essential for its practical applications (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, define benzenamine derivatives' utility in chemical syntheses and as intermediates in the development of pharmaceutical agents. The exploration of these properties through reaction mechanisms and product analysis is vital for harnessing the compound's full potential (Gerdes et al., 2004).

Scientific Research Applications

Synthesis Methods

  • Researchers have developed new approaches to synthesize derivatives of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, focusing on various chemical reactions and yields. This includes the synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-, Bromine/Chloride through multiple reaction steps with different reagents (Chen & Ren, 2014).

Antimicrobial Applications

  • Novel derivatives of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- have shown promise in antimicrobial activity. This includes research on benzimidazole derivatives that demonstrated activity against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).

Pharmacological Applications

  • The compound has been explored for its potential in inhibiting specific biological receptors, such as vascular endothelial growth factor receptors (VEGFR-1/2), suggesting its applicability in pharmacological research (Kiselyov, Semenova & Semenov, 2009).
  • Another study highlighted its use in synthesizing novel antimuscarinic agents, indicating potential applications in treatments for gastrointestinal disorders (Kawashima, Yoshida & Kadokawa, 1986).

Material Science and Chemical Applications

  • Benzenamine derivatives have been used in material science, particularly in the synthesis of conducting polymers and copolymers for electrochromic devices (Yildiz et al., 2008).
  • It has also been utilized in the synthesis of star-shaped molecules for use in organic solar cells, demonstrating the versatility of these compounds in energy-related applications (Wu et al., 2009).

properties

IUPAC Name

4-(azepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUONPQXZRHVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069177
Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-

CAS RN

57356-18-0
Record name 4-(Hexahydro-1H-azepin-1-yl)benzenamine
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name 4-(hexahydro-1H-azepin-1-yl)aniline
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